molecular formula C18H20N2O2 B5619017 N,N'-bis(2-methylphenyl)succinamide

N,N'-bis(2-methylphenyl)succinamide

Cat. No.: B5619017
M. Wt: 296.4 g/mol
InChI Key: IHUCDKZXESJDKF-UHFFFAOYSA-N
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Description

This compound has been extensively studied for its structural properties, particularly the antiperiplanar (anti) conformation of its N—H and C═O bonds, which is critical to its hydrogen-bonding network and crystal packing . Synthesized via condensation of succinic anhydride with 2-methylaniline, it crystallizes as a dihydrate (compound V in ), forming layered structures stabilized by N—H···O and O—H···O hydrogen bonds .

Properties

IUPAC Name

N,N'-bis(2-methylphenyl)butanediamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O2/c1-13-7-3-5-9-15(13)19-17(21)11-12-18(22)20-16-10-6-4-8-14(16)2/h3-10H,11-12H2,1-2H3,(H,19,21)(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHUCDKZXESJDKF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1NC(=O)CCC(=O)NC2=CC=CC=C2C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N’-bis(2-methylphenyl)succinamide typically involves the reaction of succinic anhydride with 2-methylaniline in the presence of a suitable catalyst. The reaction proceeds through the formation of an intermediate, which subsequently undergoes cyclization to yield the desired product. The reaction conditions often include heating the reactants under reflux in an appropriate solvent, such as toluene or xylene, to facilitate the formation of the product .

Industrial Production Methods

Industrial production of N,N’-bis(2-methylphenyl)succinamide follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and optimized reaction conditions to ensure high yield and purity of the product. The choice of solvent, catalyst, and reaction temperature are critical parameters that are carefully controlled to achieve efficient production .

Chemical Reactions Analysis

Types of Reactions

N,N’-bis(2-methylphenyl)succinamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N,N’-bis(2-methylphenyl)succinamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N,N’-bis(2-methylphenyl)succinamide involves its interaction with specific molecular targets. The compound can form hydrogen bonds and other non-covalent interactions with proteins and enzymes, potentially modulating their activity. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Structural Conformation and Dihedral Angles

The anti conformation of N—H and C═O bonds is a common feature among succinamide derivatives, but substituent positions (ortho, meta, para) and electronegativity significantly influence molecular geometry. Key comparisons include:

Compound Substituents Dihedral Angle (°) Torsion Angles (°) Conformation Relative to Substituents
N,N'-Bis(2-methylphenyl)succinamide (V) 2-methylphenyl (ortho) 62.1 C2–C1–N1–C7: -64.0; C6–C1–N1–C7: 117.6 N—H anti to ortho-methyl
N,N'-Bis(3-chlorophenyl)succinamide (III) 3-chlorophenyl (meta) 43.5 C2–C1–N1–C7: -43.2; C6–C1–N1–C7: 138.6 N—H anti to meta-chloro
N,N'-Bis(2-chlorophenyl)succinamide (IV) 2-chlorophenyl (ortho) 47.0 C2–C1–N1–C7: -47.6; C6–C1–N1–C7: 133.7 N—H syn to ortho-chloro
N-(3-Cl-Ph)-N'-(2-Me-Ph)succinamide 3-chloro/2-methylphenyl 62.9 (NH-C(O)-CH2) Not reported N—H anti to meta-Cl and ortho-Me

Key Findings :

  • Substituent Position : Ortho-substituents (e.g., 2-methyl or 2-chloro) induce larger dihedral angles (~62°) between the aromatic ring and succinamide backbone compared to meta-substituents (~43–47°) .
  • Substituent Type : Chloro groups (electron-withdrawing) vs. methyl (electron-donating) alter torsion angles. For example, compound IV (2-Cl) shows syn N—H/Cl conformation, while compound V (2-Me) adopts anti N—H/Me .

Hydrogen Bonding and Crystal Packing

Hydrogen-bonding patterns dictate supramolecular arrangements:

Compound Hydrogen Bonds Crystal Packing
This compound (V) N—H···O, O—H···O (dihydrate) Layered structure along bc plane
N-(3-Cl-Ph)-N'-(2-Me-Ph)succinamide N—H···O, O—H···O Layered stacking via bc-plane interactions
N,N'-Bis(2-chlorophenyl)succinamide (IV) N—H···O Chains linked by N—H···O bonds

Key Findings :

  • Hydration state (e.g., dihydrate in V) introduces additional O—H···O bonds, enhancing layer stability .
  • Syn vs. anti conformations (e.g., IV vs. V) alter hydrogen-bond donor-acceptor geometry, affecting packing efficiency .

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